methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzoate
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Overview
Description
METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with methyl 2-aminobenzoate under specific conditions. The reaction is usually catalyzed by an acid such as sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted indole derivatives .
Scientific Research Applications
METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE
Uniqueness
METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE stands out due to its unique structure, which combines the indole nucleus with a benzoate moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-23-17(21)15-7-2-3-8-16(15)20-18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H2,19,20,22) |
InChI Key |
PWHKAUHMESVZEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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